6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

1.1 Systematic Nomenclature

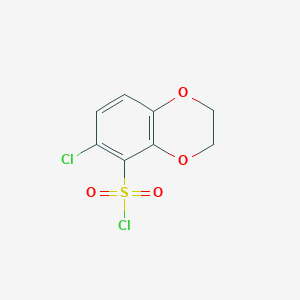

6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is systematically named by prioritizing the longest chain or ring system. The parent structure is 2,3-dihydro-1,4-benzodioxine , a fused bicyclic system consisting of a benzene ring (positions 1–6) and a dioxane ring (positions 1, 2, 3, 4). Substituents are numbered to give the lowest possible set of locants. The sulfonyl chloride group (-SO₂Cl) occupies position 5, while a chlorine atom is attached at position 6.

1.2 Molecular Formula and Key Structural Features

The molecular formula is C₈H₆Cl₂O₄S , with a molecular weight of 269.11 g/mol . The structure includes:

- A benzodioxine core (positions 1–4: oxygen atoms in a 1,4-dioxane ring fused to a benzene ring).

- A sulfonyl chloride group (-SO₂Cl) at position 5.

- A chlorine substituent at position 6.

1.3 Synonyms and CAS Registry Number

Common synonyms include:

- This compound

- 1,4-Benzodioxin-5-sulfonyl chloride, 6-chloro-2,3-dihydro-

The CAS registry number is 1785272-64-1 .

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c9-5-1-2-6-7(14-4-3-13-6)8(5)15(10,11)12/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEXXCZEPWWYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785272-64-1 | |

| Record name | 6-chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions . The sulfonylation step can be carried out using sulfonyl chloride reagents in the presence of a base such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The benzodioxine ring system can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidation or reduction products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Bioactive Compounds

6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride serves as an important building block in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can lead to compounds with enhanced pharmacological properties.

For instance, derivatives of benzodioxane have been investigated for their hepatoprotective, antioxidant, and anticancer activities. Research has shown that modifications at specific positions on the benzodioxane scaffold can yield compounds with significant anti-inflammatory and cytotoxic effects .

Medicinal Chemistry

The compound's structural framework is related to several therapeutic agents. Research indicates that certain benzodioxane derivatives exhibit promising activities against conditions such as cancer and inflammation. For example, studies have demonstrated that 2,3-dihydro-1,4-benzodioxin analogs can display anti-inflammatory properties when appropriately substituted .

Table 1: Biological Activities of Benzodioxane Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Benzodioxane | Anticancer | |

| Benzodioxane | Anti-inflammatory | |

| Benzodioxane | Antioxidant | |

| Sulfonamides | Enzyme inhibitors |

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory potential of sulfonamides derived from benzodioxane structures. These compounds have been evaluated for their ability to inhibit key enzymes such as glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and neurodegenerative diseases respectively .

Table 2: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

6-Bromo-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride (CAS: 2171843-16-4)

- Structural Similarity : This compound replaces the chlorine at position 6 with bromine, resulting in the formula C₈H₆BrClO₄S (molecular weight ~313.56 g/mol) .

- However, bromine’s superior leaving-group ability could enhance substitution reactions at position 6 . Physical Properties: The bromo derivative likely has a higher melting point and lower solubility in polar solvents due to increased molecular mass and hydrophobicity.

- Applications : Bromine’s presence might improve lipophilicity in derived sulfonamides, influencing biological activity in drug candidates .

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride (CAS: 87474-15-5)

- Structural Similarity : This compound lacks the chlorine substituent at position 6, with the formula C₈H₇ClO₄S (molecular weight: 234.65 g/mol) .

- Synthetic Utility: Without the chlorine substituent, this compound is less sterically hindered, making it more reactive in ring-functionalization reactions. It may serve as a precursor for unsubstituted benzodioxine sulfonamides .

- Applications : Used in synthesizing simpler sulfonamide derivatives, though the lack of a chloro group may limit bioactivity modulation in drug design .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ()

- Structural Relationship: Derived from 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride, this sulfonamide (C₁₅H₁₅NO₄S) illustrates the application of sulfonyl chlorides in drug synthesis .

- Key Differences :

- Implications for Target Compound : The target 6-chloro-sulfonyl chloride could yield analogous sulfonamides with enhanced bioactivity due to the chloro substituent’s electronic effects .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Utility : The 6-chloro substituent in the target compound directs reactivity toward sulfonamide formation, as seen in , where analogous sulfonyl chlorides are used to synthesize bioactive derivatives .

- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the sulfonyl chloride group, facilitating nucleophilic attack by amines—a critical step in sulfonamide drug development .

- Biological Activity: Sulfonamides derived from 6-chloro-sulfonyl chloride may exhibit enhanced antibacterial or antihypertensive properties compared to non-chlorinated analogs, as suggested by studies on structurally related compounds (e.g., angiotensin II receptor antagonists in ) .

Biological Activity

6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride (CAS No. 1785272-64-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry and material science.

Chemical Structure and Properties

- Molecular Formula : CHClOS

- Molecular Weight : 269.1 g/mol

- IUPAC Name : this compound

- SMILES Notation : C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)Cl

The compound features a benzodioxine structure with a sulfonyl chloride functional group, which is crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Chlorination of 2,3-dihydro-1,4-benzodioxine : Using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Sulfonylation : Introducing the sulfonyl group under controlled conditions to yield the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to form stable sulfonamide bonds with biological molecules. This reactivity allows it to act as an enzyme inhibitor by covalently binding to active site residues, thereby blocking enzymatic activity.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial properties. For example, studies have shown that certain benzodioxole derivatives can inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin . The introduction of halogen substituents in the structure has been correlated with enhanced antibacterial efficacy against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Study on Antimicrobial Efficacy

A detailed study examined various derivatives of benzodioxole compounds, highlighting their activity against gram-positive bacteria and mycobacterial strains. The findings suggested that compounds with specific substitutions exhibited submicromolar activity against resistant bacterial strains .

| Compound | Activity Against MRSA | Notes |

|---|---|---|

| Compound A | Submicromolar | Effective against multiple strains |

| Compound B | Micromolar | Lower efficacy compared to A |

| Compound C | Nanomolar | Highest activity observed |

Mechanistic Insights

The mechanism of action involves the formation of covalent bonds with nucleophiles in biological systems. This interaction is pivotal in inhibiting various enzymes involved in critical metabolic pathways. For instance, sulfonamide derivatives have been studied for their potential in treating bacterial infections due to their ability to disrupt folate synthesis pathways.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in designing new drug candidates aimed at treating infections or as potential anticancer agents due to its reactivity profile and ability to form stable complexes with target biomolecules .

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves sulfonation of a pre-functionalized benzodioxine core. For example:

Friedel-Crafts acylation to introduce electron-withdrawing groups, followed by chlorosulfonation with chlorosulfonic acid.

Key optimization parameters :

- Temperature control (0–5°C during sulfonation to minimize side reactions like sulfone formation).

- Stoichiometric excess of chlorosulfonic acid (1.5–2.0 equivalents) to ensure complete sulfonation.

- Use of anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent hydrolysis.

Reference to analogous benzodioxine sulfonyl chlorides suggests yields >70% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- Dioxane protons : δ 3.5–4.0 ppm (multiplet, 4H).

- Aromatic protons : δ 6.8–7.2 ppm (split by chloro and sulfonyl groups).

- Sulfonyl carbon : δ ~160 ppm in ¹³C NMR.

- IR : Strong S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).

- Mass spectrometry : Molecular ion peak [M+H]+ at m/z 280.99 (C₈H₆Cl₂O₄S).

Isotopic labeling (e.g., ³⁵Cl/³⁷Cl patterns) aids impurity tracking .

Advanced: How can researchers address discrepancies in observed vs. predicted reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:

Discrepancies often arise from steric hindrance or electronic effects from the chloro substituent. Methodological approaches include:

- Kinetic studies : Vary solvent polarity (e.g., DMF vs. THF) and temperature to assess activation parameters.

- Computational modeling : Density Functional Theory (DFT) to map transition states and identify electronic bottlenecks.

- Competitive reactions : Compare reactivity with amines (e.g., DABCO) versus alcohols ( highlights sulfonamide formation pathways) .

Advanced: What strategies mitigate competing side reactions during functionalization of the benzodioxine ring?

Answer:

- Protecting groups : Temporarily convert sulfonyl chloride to a sulfonamide to prevent undesired ring sulfonation.

- Directing groups : Introduce nitro or methoxy groups to steer electrophilic substitution.

- Catalytic control : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity during Friedel-Crafts reactions.

notes similar strategies for benzodioxine derivatives .

Basic: What are the critical safety considerations when handling this compound?

Answer:

- Moisture sensitivity : Store under argon at -20°C (hydrolysis produces corrosive H₂SO₃ and HCl).

- PPE : Nitrile gloves, goggles, and fume hood use mandatory.

- Spill management : Neutralize with saturated NaHCO₃ solution.

Safety protocols align with sulfonyl chloride handling guidelines in and .

Advanced: How does the electronic environment of the benzodioxine ring influence the sulfonyl chloride’s electrophilicity?

Answer:

- Hammett analysis : The chloro group (σₚ ≈ 0.23) increases electrophilicity via inductive effects.

- Cyclic voltammetry : Measure redox potentials to correlate sulfonyl chloride reactivity with electron density.

Structural analogs in show substituent-dependent sulfonation efficiency .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Column chromatography : Silica gel with hexane/EtOAc (3:1 → 1:1 gradient).

- Recrystallization : From toluene/hexane (1:4) to remove polymeric byproducts.

- Purity validation : TLC (Rf ≈ 0.3 in 3:1 hexane:EtOAc) and HPLC (>98% purity).

reports similar protocols for benzodioxine derivatives .

Advanced: How can researchers resolve structural ambiguities arising from tautomerism or isomerism?

Answer:

- X-ray crystallography : Definitive confirmation of molecular geometry.

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering).

- DFT calculations : Predict stable conformers and compare with experimental data.

’s sulfonamide studies utilized crystallography for structural validation .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:

- Sulfonamide synthesis : React with amines to create bioactive derivatives (e.g., kinase inhibitors).

- Antimicrobial agents : Structural analogs in show activity against Gram-positive bacteria.

highlights sulfonamide applications in drug discovery .

Advanced: How can stability under storage conditions be validated, and how do decomposition products affect downstream use?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.